N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic quinoline derivative featuring a fused [1,4]dioxino ring system. The core structure comprises a quinoline scaffold substituted at position 8 with a 4-methylbenzoyl group and at position 6 with an acetamide moiety linked to a 3,4-dimethoxyphenyl ring. The 4-methylbenzoyl substituent at position 8 introduces moderate lipophilicity, balancing bioavailability and target engagement .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O7/c1-17-4-6-18(7-5-17)28(33)21-15-31(16-27(32)30-19-8-9-23(35-2)24(12-19)36-3)22-14-26-25(37-10-11-38-26)13-20(22)29(21)34/h4-9,12-15H,10-11,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWKRWGQEQPEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects at Position 8 (Benzoyl Group):
- Methyl (Target) vs. Ethoxy (): The ethoxy group increases steric bulk and lipophilicity (logP +0.5–1.0 vs.
- Methyl (Target) vs. Methoxy () : Methoxy introduces polarity and hydrogen-bonding capacity, which may improve target affinity but reduce blood-brain barrier penetration.
- Methyl (Target) vs. Chloro () : The chloro group’s electron-withdrawing nature could enhance binding to electrophilic pockets in targets (e.g., kinases) but may increase metabolic instability.
Substituent Effects at Position 6 (Acetamide Side Chain):
- 3,4-Dimethoxyphenyl (Target) vs. 4-Methoxyphenyl (): The 3,4-dimethoxy configuration provides two electron-donating groups, enhancing π-π stacking and solubility compared to monosubstituted analogs.
- 3,4-Dimethoxyphenyl (Target) vs.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 514.53 g/mol. Its structure features a quinoline backbone and several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 514.53 g/mol |
| Molecular Formula | C29H26N2O7 |
| LogP | 2.9619 |
| Polar Surface Area | 83.263 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Antiparasitic Activity
Studies have highlighted the potential of similar compounds in treating tropical diseases such as malaria and leishmaniasis. For example, the presence of a dioxin moiety in related compounds has been associated with enhanced activity against protozoan parasites by targeting specific enzymes involved in their metabolism. This suggests that this compound may also exhibit similar antiparasitic effects.
Case Studies and Research Findings
- Antitrypanosomal Activity : A study explored various quinone derivatives for their effects on Trypanosoma species. Compounds with structural similarities demonstrated EC50 values below 10 μM against these parasites. The mechanisms involved include the disruption of thiol redox metabolism which leads to increased oxidative stress within the parasites .
- Cytotoxicity Assays : In vitro studies have utilized MTT assays to assess the cytotoxicity of related compounds on human cell lines. The findings indicated that certain derivatives could induce cell death at specific concentrations while maintaining selectivity towards target cells .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications in the chemical structure affect biological activity. It was found that variations in substituents on the quinoline ring could significantly enhance or diminish antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
